molecular formula C7H8N2O3 B112161 5-Amino-2-methoxypyridine-4-carboxylic acid CAS No. 183741-91-5

5-Amino-2-methoxypyridine-4-carboxylic acid

Cat. No. B112161
M. Wt: 168.15 g/mol
InChI Key: BFYPMZJYCXUXFW-UHFFFAOYSA-N
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Description

5-Amino-2-methoxypyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3 . It is also known by other names such as 5-Amino-2-methoxy-isonicotinic acid . The compound has a molecular weight of 168.15 g/mol .


Synthesis Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has been used to synthesize a variety of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The IUPAC name of the compound is 5-amino-2-methoxypyridine-4-carboxylic acid . The InChI code is 1S/C7H8N2O3/c1-12-6-2-4 (7 (10)11)5 (8)3-9-6/h2-3H,8H2,1H3, (H,10,11) . The compound’s canonical SMILES is COC1=NC=C (C (=C1)C (=O)O)N .


Chemical Reactions Analysis

The compound can be synthesized through a ring cleavage methodology reaction . This involves the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 168.05349212 g/mol . The topological polar surface area of the compound is 85.4 Ų .

Scientific Research Applications

Synthesis of Peptidomimetics or Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule related to 5-amino-2-methoxypyridine-4-carboxylic acid, is suitable for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This is achieved through a protocol involving ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. The process yields protected versions of this triazole amino acid, which are further used to synthesize HSP90 inhibitors, with one such compound demonstrating a significant IC50 value of 29 nM (Ferrini et al., 2015).

Development of Complex Solid Forms

In a study involving the co-crystallization of various substituted salicylic acids with 4-aminopyridine, new complex solid forms were developed. This study highlights the potential of pyridine derivatives in forming diverse molecular structures, often involving proton transfer from a carboxyl group to the pyridine nitrogen, leading to ionic forms with varied hydrogen bonding interactions (Montis & Hursthouse, 2012).

Ring-Opening Polymerization

A study demonstrated the ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid. Here, 4-methoxypyridine was identified as an ideal catalyst for balancing activity and selectivity for the controlled ROP of L-malOCA. This process highlights the role of pyridine derivatives in polymer chemistry (Pounder et al., 2011).

Formation of Charge Transfer Complexes

Research on the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid in different solvents indicated the formation of stable charge transfer complexes. This finding suggests the utility of 5-amino-2-methoxypyridine in the study of molecular interactions and the synthesis of novel compounds with specific electronic properties (Alghanmi & Habeeb, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology reaction could provide a privileged pyridine scaffold containing biologically relevant molecules .

properties

IUPAC Name

5-amino-2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYPMZJYCXUXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376274
Record name 5-Amino-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methoxypyridine-4-carboxylic acid

CAS RN

183741-91-5
Record name 5-Amino-2-methoxy-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183741-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methoxypyridine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20376274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 183741-91-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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